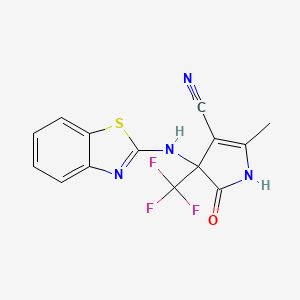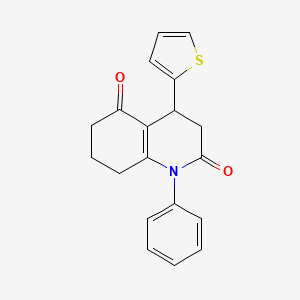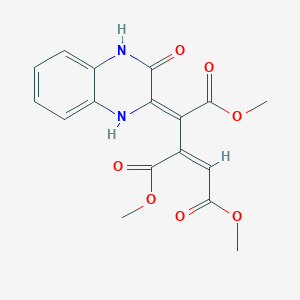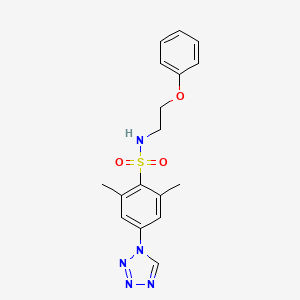![molecular formula C23H24ClN5O3 B11497949 (3-chloro-4-methylphenyl){4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11497949.png)
(3-chloro-4-methylphenyl){4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chloromethylbenzoyl group and a dimethylpyrazolyl nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoyl Intermediate: The starting material, 3-chloro-4-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Coupling with Piperazine: The acid chloride is then reacted with piperazine to form the benzoyl-piperazine intermediate.
Introduction of the Pyrazolyl Group: The intermediate is further reacted with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHOXYPHENYL]PIPERAZINE
- **1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-HYDROXYPHENYL]PIPERAZINE
Uniqueness
1-(3-CHLORO-4-METHYLBENZOYL)-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE is unique due to the presence of both a nitro group and a pyrazolyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H24ClN5O3 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24ClN5O3/c1-15-4-5-18(13-20(15)24)23(30)27-10-8-26(9-11-27)19-6-7-21(29(31)32)22(14-19)28-17(3)12-16(2)25-28/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
JHIMYJALUZZPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=CC(=N4)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B11497889.png)



![N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11497910.png)
![2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11497915.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,2-dimethylpropanamide](/img/structure/B11497921.png)


![ethyl 1-[(4-ethyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B11497941.png)
![1H-1,3-Benzimidazole, 1-[3-(4-chlorophenoxy)propyl]-2-(phenylmethyl)-](/img/structure/B11497946.png)
![2-methyl-4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11497951.png)
